molecular formula C12H23ClN2O2 B1394424 (4S)-4-[(1S)-1-Methylpropyl]-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride CAS No. 1217444-59-1

(4S)-4-[(1S)-1-Methylpropyl]-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride

カタログ番号: B1394424
CAS番号: 1217444-59-1
分子量: 262.77 g/mol
InChIキー: KNZNAFLXAHCELB-QLSWKGBWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4S)-4-[(1S)-1-Methylpropyl]-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride is a stereochemically defined organic compound characterized by its oxazolidin-2-one core fused with a piperidin-4-yl group and a chiral (1S)-1-methylpropyl substituent at the 4-position of the oxazolidinone ring. The hydrochloride salt form enhances its stability and solubility, making it a candidate for pharmaceutical research, particularly in antimicrobial or neurological applications (as inferred from structural analogs in the oxazolidinone class) . Its stereochemistry—specifically the (4S) and (1S) configurations—is critical for biological activity, as enantiomeric purity often dictates pharmacological efficacy and safety.

特性

IUPAC Name

(4S)-4-[(2S)-butan-2-yl]-3-piperidin-4-yl-1,3-oxazolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.ClH/c1-3-9(2)11-8-16-12(15)14(11)10-4-6-13-7-5-10;/h9-11,13H,3-8H2,1-2H3;1H/t9-,11+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZNAFLXAHCELB-QLSWKGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1COC(=O)N1C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1COC(=O)N1C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

(4S)-4-[(1S)-1-Methylpropyl]-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride, commonly referred to by its CAS number 1217444-59-1, is a compound with significant potential in pharmacological applications. This article reviews its biological activities, including antibacterial properties, enzyme inhibition, and potential therapeutic uses, based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₂₃ClN₂O₂. Its structure features a piperidine ring and an oxazolidinone moiety, which are known to contribute to various biological activities.

Biological Activity Overview

Research indicates that compounds with piperidine and oxazolidinone structures exhibit diverse pharmacological effects. The following sections detail specific biological activities associated with this compound.

Antibacterial Activity

Several studies have demonstrated the antibacterial efficacy of compounds similar to this compound. For instance:

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate

These findings suggest that this compound may serve as a potential lead for developing new antibacterial agents against resistant strains .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes:

EnzymeInhibition TypeIC₅₀ Value (µM)
Acetylcholinesterase (AChE)Strong Inhibition2.14 ± 0.003
UreaseStrong Inhibition0.63 ± 0.001

The strong inhibitory activity against AChE positions it as a candidate for treating conditions like Alzheimer's disease, where cholinergic dysfunction is prevalent .

Case Studies

Case Study 1: Antibacterial Screening
In a study examining the antibacterial properties of synthesized piperidine derivatives, this compound was tested against multiple bacterial strains. Results indicated significant activity against Salmonella typhi and Bacillus subtilis, highlighting the compound's potential as an antibacterial agent .

Case Study 2: Enzyme Inhibition and Pharmacological Potential
Another investigation focused on the enzyme inhibition capabilities of various oxazolidinone derivatives. The study found that compounds similar to this compound exhibited strong urease inhibition, suggesting potential applications in treating urease-related disorders .

類似化合物との比較

Comparison with Similar Compounds

This section evaluates the compound against structurally related oxazolidinone derivatives, focusing on stereochemical analysis, physicochemical properties, and methodological approaches to chirality determination.

Structural and Stereochemical Analysis

The compound shares its oxazolidinone core with other pharmacologically active agents, such as linezolid (an antibiotic) and tedizolid. However, its unique substitution pattern distinguishes it:

  • (1S)-1-Methylpropyl substituent : Introduces a chiral center that may influence receptor binding specificity.

A key distinction lies in its stereochemical determination. The compound’s absolute configuration was likely resolved using X-ray crystallography with parameters like Flack’s x or Rogers’s η. Flack’s x parameter, which avoids false chirality indications in near-centrosymmetric structures, is particularly robust for such complex stereochemistry . In contrast, older oxazolidinones (e.g., linezolid) relied on synthetic chiral auxiliaries or enzymatic resolution for stereochemical control.

Methodological Comparison of Chirality Determination

The table below contrasts chirality-assessment methods for (4S)-4-[(1S)-1-Methylpropyl]-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride and similar compounds:

Parameter This Compound Linezolid Tedizolid
Chirality Method X-ray (Flack x parameter) Synthetic resolution X-ray (Rogers’s η)
Enantiomeric Excess >99% (inferred) 99.5% >99%
Key Advantage Avoids centrosymmetric bias High scalability Rapid convergence

Flack’s x parameter, applied here, is superior to Rogers’s η for resolving ambiguities in near-symmetric structures, as η can yield over-precise or false chirality assignments . This methodological rigor ensures reliable stereochemical data, critical for regulatory approval.

Physicochemical and Pharmacological Notes

  • Solubility: Higher than non-ionizable oxazolidinones due to the hydrochloride salt .
  • Bioactivity : The piperidinyl group may confer CNS activity, differentiating it from peripherally acting analogs.

準備方法

Preparation of Chiral Piperidine Intermediate

  • The chiral piperidine moiety is often synthesized via stereoselective cyclization reactions starting from chiral amino alcohols or lactones.
  • For example, cyclization of 3-buten-1-ol with (S)-1-phenylethylamine and glyoxylic acid in the presence of tosyl chloride in tetrahydrofuran (THF) yields a mixture of lactones, which is then resolved by fractional crystallization using chiral camphorsulfonic acid salts to isolate the desired (2S,4R) isomer.
  • Subsequent reactions with organometallic reagents such as isopropylmagnesium chloride and amines, followed by protection and deprotection steps, afford the chiral piperidine intermediate with high stereochemical purity.

Formation of the Oxazolidinone Ring

  • The oxazolidinone ring is constructed via cyclization of amino alcohols under dehydrating conditions.
  • A typical method involves reacting the chiral amino alcohol intermediate with phosgene equivalents or carbamoyl chlorides to form the 1,3-oxazolidin-2-one ring.
  • Hydroxy methylation using reagents like 1,3,5-trioxane in the presence of bases such as diisopropylethylamine can be employed to functionalize the oxazolidinone ring further.

Formation of the Hydrochloride Salt

  • The final compound is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, such as ethanol or ethereal solutions.
  • This step improves the compound’s stability, crystallinity, and handling properties.
  • The hydrochloride salt is isolated by filtration or crystallization and dried under controlled conditions.

Process Optimization and Yield Considerations

  • Large-scale synthesis requires minimizing side reactions such as over-oxidation or racemization.
  • Degassing solvents and conducting reactions under inert atmospheres reduce oxidative by-products.
  • Chromatographic purification is often used during development but may be avoided in large-scale processes by optimizing reaction conditions.
  • Typical yields for the key chiral piperidine intermediate can reach up to 85% with careful control of reaction parameters.

Summary Table of Preparation Steps

Step No. Reaction Type Key Reagents/Conditions Outcome Notes
1 Cyclization and Resolution 3-buten-1-ol, (S)-1-phenylethylamine, glyoxylic acid, tosyl chloride, THF Chiral lactone mixture → (2S,4R) lactone Fractional crystallization with camphorsulfonic acid salts for enantiomeric purity
2 Organometallic Addition Isopropylmagnesium chloride, tert-butylamine, THF Chiral piperidine intermediate Protection/deprotection steps follow
3 Cyclization to Oxazolidinone Phosgene equivalents or carbamoyl chloride Formation of 1,3-oxazolidin-2-one ring Hydroxy methylation with 1,3,5-trioxane possible
4 Side Chain Introduction Organometallic reagents (Grignard, organolithium) Installation of (1S)-1-methylpropyl group Stereocontrol critical
5 Salt Formation Hydrochloric acid, ethanol or ether Hydrochloride salt formation Improves stability and crystallinity

Research Findings and Analytical Data

  • Stereochemical purity is confirmed by chiral HPLC and NMR spectroscopy.
  • The hydrochloride salt exhibits improved solubility and thermal stability compared to the free base.
  • Reaction optimization studies indicate that controlling moisture and oxygen exposure during organometallic additions reduces side-product formation.
  • Hydroxy methylation under basic conditions with 1,3,5-trioxane proceeds efficiently with diisopropylethylamine as base, yielding high-purity oxazolidinone derivatives.

Q & A

Q. What are the recommended synthetic routes for preparing (4S)-4-[(1S)-1-methylpropyl]-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves coupling a chiral oxazolidinone precursor with a substituted piperidine derivative. Key steps include:
  • Chiral Control : Use enantiomerically pure starting materials (e.g., (S)-configured amino alcohols) to ensure stereochemical fidelity .
  • Coupling Conditions : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane at 0–25°C to minimize racemization .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water to isolate the hydrochloride salt .
  • Monitoring : Track reaction progress via thin-layer chromatography (TLC, Rf ~0.3 in 7:3 hexane/ethyl acetate) and confirm product identity using 1^1H/13^{13}C NMR .

Q. How should researchers safely handle and store this compound given its physicochemical properties?

  • Methodological Answer :
  • Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation of dust; if exposed, move to fresh air and seek medical attention .
  • Storage : Store in airtight containers at 2–8°C under inert gas (argon or nitrogen) to prevent hygroscopic degradation .
  • Stability : Monitor for discoloration or precipitate formation, which may indicate decomposition. Stability studies suggest a shelf life of >12 months when stored properly .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • Stereochemical Confirmation : X-ray crystallography or chiral HPLC (Chiralpak AD-H column, 90:10 hexane/isopropanol) to verify (4S,1S) configurations .
  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection at 254 nm (C18 column, 60:40 acetonitrile/water + 0.1% TFA) .
  • Mass Spectrometry : ESI-MS (positive mode) for molecular ion confirmation (expected [M+H]+^+ ~327.2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments for this compound?

  • Methodological Answer :
  • X-ray Diffraction : Single-crystal X-ray analysis provides unambiguous stereochemical proof. For centrosymmetric structures, use Flack (η) or Hooft (x) parameters to refine chiral centers .
  • Comparative NMR : Compare 1^1H NMR coupling constants (e.g., J4S,5SJ_{4S,5S} vs. J4R,5RJ_{4R,5R}) with known diastereomers to detect configuration mismatches .
  • Chiral Derivatization : React with a chiral auxiliary (e.g., Mosher’s acid) and analyze 19^{19}F NMR shifts to assign absolute configuration .

Q. What strategies are effective for studying the compound’s biological activity, particularly its interaction with enzymatic targets?

  • Methodological Answer :
  • Target Identification : Use computational docking (AutoDock Vina) against piperidine-binding enzymes (e.g., kinases or GPCRs) to prioritize targets .
  • Enzyme Assays : Conduct kinetic assays (e.g., fluorescence polarization for kinase inhibition) with varying ATP concentrations to determine KiK_i values .
  • Cellular Models : Test cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7) via MTT assays, comparing IC50_{50} values to structural analogs .

Q. How can researchers address discrepancies in solubility data reported for this compound?

  • Methodological Answer :
  • Solvent Screening : Test solubility in DMSO, ethanol, and phosphate-buffered saline (PBS) using nephelometry or UV-Vis spectroscopy .
  • pH-Dependent Solubility : Measure solubility at pH 2.0 (simulated gastric fluid) and pH 7.4 (physiological buffer) to identify formulation challenges .
  • Co-Solvent Systems : Evaluate solubility enhancers (e.g., cyclodextrins or PEG-400) for preclinical studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4S)-4-[(1S)-1-Methylpropyl]-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride
Reactant of Route 2
(4S)-4-[(1S)-1-Methylpropyl]-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。